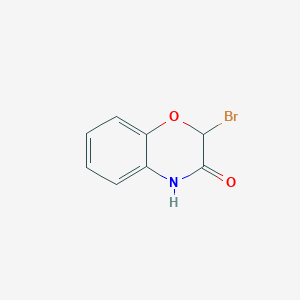

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 139115-80-3

Cat. No.: VC5083768

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.045

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139115-80-3 |

|---|---|

| Molecular Formula | C8H6BrNO2 |

| Molecular Weight | 228.045 |

| IUPAC Name | 2-bromo-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C8H6BrNO2/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

| Standard InChI Key | ZQJFOGYRODBABR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

2-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has the molecular formula , with a molar mass of 228.04 g/mol . The bromine atom is positioned at C2 of the benzoxazinone ring, adjacent to the ketone group at C3. This substitution pattern significantly influences the compound’s reactivity, enabling nucleophilic displacement reactions critical for derivatization.

The SMILES notation confirms the fused bicyclic structure, where a benzene ring is connected to a six-membered oxazinone ring containing oxygen and nitrogen atoms . The InChIKey provides a unique identifier for computational and database applications .

Predicted Physicochemical Properties

Collision cross section (CCS) values, measured via ion mobility spectrometry, offer insights into the compound’s gas-phase behavior. Key adduct-specific CCS predictions include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.96547 | 137.6 |

| [M+Na]+ | 249.94741 | 141.7 |

| [M-H]- | 225.95091 | 139.0 |

| [M+NH4]+ | 244.99201 | 142.7 |

These values are critical for mass spectrometry-based identification in complex mixtures .

Synthetic Methodologies

Bis-Electrophile Strategy

A notable synthesis route employs α-bromo-γ-butyrolactone as a bis-electrophile to introduce hydroxyethyl groups into the benzoxazinone framework . This method leverages the lactone’s dual reactivity, where the α-bromo position undergoes nucleophilic substitution with amine precursors, while the γ-lactone ring opens to form a hydroxyethyl side chain. The process achieves yields exceeding 70% under mild conditions (50°C, 12 hours), making it scalable for pharmaceutical applications .

Bromination Techniques

Direct bromination of 3,4-dihydro-2H-1,4-benzoxazin-3-one using or (N-bromosuccinimide) in dichloromethane provides the title compound in high purity . Kinetic studies suggest that bromine selectively targets the C2 position due to electron-withdrawing effects from the adjacent ketone, which polarizes the C2–N bond.

Pharmacological Applications

Anti-Inflammatory Derivatives

Recent work has functionalized 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one with 1,2,3-triazole moieties to enhance anti-inflammatory activity. In LPS-stimulated BV-2 microglial cells, triazole-modified derivatives (e.g., compounds e2, e16, e20) reduced nitric oxide (NO) production by 40–60% and suppressed pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) at 10 μM concentrations . Mechanistic studies revealed these compounds activate the Nrf2-HO-1 pathway, lowering intracellular ROS levels by 35–57% compared to LPS-only controls .

Future Directions

Drug Discovery

The bromine atom’s leaving-group capability positions this compound as a pivotal intermediate for synthesizing kinase inhibitors or GPCR modulators. Structure-activity relationship (SAR) studies could optimize substituents at C2 and C6 to enhance blood-brain barrier permeability.

Analytical Advancements

High-resolution CCS databases incorporating adduct-specific values (Table 1) will improve LC-MS/MS workflows for quantifying trace amounts in biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume